2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid
Description
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-methoxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-11-6(7(9)10)5-2-4(8)3-12-5/h2-3,6H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWDRLKRKNWXDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CS1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromothiophene-2-carbaldehyde with sodium borohydride in anhydrous tetrahydrofuran to yield (4-bromothiophen-2-yl)methanol . This intermediate can then be oxidized and further reacted to introduce the methoxyacetic acid group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, optimized for yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The bromine atom can be reduced to form thiophene derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiophene derivatives.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid has several applications in scientific research:
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially affecting molecular pathways related to its structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s unique properties arise from its thiophene core, bromine substituent, and methoxy-acetic acid group. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Molecular Comparison
Key Observations:
Core Structure: The thiophene ring in the target compound provides electron-rich aromaticity, enhancing reactivity in cross-coupling reactions compared to phenyl analogs .
Substituent Effects :
- Bromine at the 4-position on thiophene increases molecular weight and steric bulk compared to fluorine in phenyl analogs (e.g., C₉H₉FO₃) .
- Methoxy groups on the acetic acid moiety enhance solubility in polar solvents, critical for biological applications .
Acidity and Reactivity :
- Electron-withdrawing groups (Br, F) lower the pKa of the acetic acid group, increasing acidity. For instance, the thiophene-bromine substituent likely makes the target compound more acidic than its 4-methoxyphenyl counterpart .
- Thioether derivatives (e.g., C₉H₉FO₃S) exhibit reduced stability under oxidative conditions compared to thiophene-based analogs .
Biological Activity
2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into its biological activity, synthesis, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multiple steps starting from commercially available precursors. The general synthetic route includes:
- Formation of the Thiophene Ring : Utilizing bromination methods to introduce the bromine atom onto the thiophene structure.
- Methoxyacetic Acid Introduction : Employing acylation reactions to attach the methoxyacetic acid moiety to the bromothiophene core.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values against Escherichia coli and Enterococcus faecalis were found to be 62.5 µg/mL and 78.12 µg/mL, respectively.
- The compound also demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The compound has been investigated for its potential anticancer effects, particularly against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). Findings include:
- Inhibition Concentration (IC50) values were recorded at 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating moderate antiproliferative effects .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction : It may modulate receptor activity, influencing cellular signaling pathways related to growth and proliferation.
- Gene Expression Modulation : The compound could alter the expression of genes associated with antimicrobial resistance or tumor growth.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of thiophene compounds, including this compound, showed promising results against resistant bacterial strains, emphasizing their potential in treating infections caused by antibiotic-resistant bacteria .
- Anticancer Research : Another investigation focused on the compound's effect on cancer cell lines, revealing its ability to induce apoptosis in HeLa cells through mitochondrial pathways .
Comparative Analysis with Similar Compounds
Q & A
Q. What are the optimal synthetic routes for 2-(4-Bromothiophen-2-yl)-2-methoxyacetic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via regioselective bromination of thiophene derivatives followed by methoxyacetic acid coupling. Key steps include:
- Bromination : Use bromine in acetic acid under controlled temperature (room temperature to 60°C) to achieve regioselectivity at the 4-position of the thiophene ring .
- Coupling : Employ carbodiimide-based coupling agents (e.g., DIC) with catalysts like DMAP to attach the methoxyacetic acid moiety to the brominated thiophene .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via flash chromatography (10–25% EtOAc/hexane gradients) or crystallization (e.g., using ethanol/water mixtures) .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Use a combination of techniques:
- NMR : Analyze and spectra to confirm substitution patterns (e.g., bromine-induced deshielding in aromatic protons) .
- X-ray Crystallography : Resolve crystal structures to verify bond angles and hydrogen-bonding motifs (e.g., centrosymmetric dimers with motifs) .
- Melting Point : Compare experimental values (e.g., 120–125°C) with literature to assess purity .
Q. What are the common reactivity patterns of this compound in organic synthesis?
Methodological Answer:
- Nucleophilic Substitution : The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce aromatic groups .
- Esterification : React with alcohols (e.g., methyl iodide) under basic conditions to form esters for downstream applications .
- Decarboxylation : Use Perkin condensation to remove the acetic acid moiety for thiophene core functionalization .
Advanced Research Questions
Q. How do electronic effects of the bromine and methoxy groups influence regioselectivity in subsequent reactions?
Methodological Answer:
- Electron-Withdrawing Bromine : Increases electrophilicity at the 4-position, directing nucleophilic attacks to adjacent carbons. This is evident in bond-angle distortions (e.g., C–C–C angles up to 121.5° near Br) .
- Electron-Donating Methoxy : Stabilizes radical intermediates in redox-active ester reactions (e.g., fluorination via radical-polar crossover) .
- Competing Effects : Use DFT calculations to model charge distribution and predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
Q. How can crystallography data resolve contradictions in reported hydrogen-bonding networks?
Methodological Answer:
- Data Collection : Acquire high-resolution (<1.0 Å) X-ray data at low temperatures (e.g., 120 K) to minimize thermal motion artifacts .
- Hydrogen-Bond Analysis : Identify dimer motifs using software like Mercury. Compare O–H···O distances (typically 2.6–2.8 Å) with literature .
- Validation : Cross-reference with IR spectroscopy (stretching frequencies ~2500–3300 cm) to confirm hydrogen-bond strength .
Q. What advanced fluorination strategies are applicable to this compound for radiopharmaceutical studies?
Methodological Answer:
- Radical-Polar Crossover : Convert the acetic acid group to a redox-active ester (e.g., phthalimide ester), then use Mn-mediated -fluorination .
- Reaction Conditions : Optimize temperature (−78°C to 25°C) and solvent (DMF/THF) to balance radical stability and fluorination efficiency .
- Purification : Isolate -labeled products via semi-preparative HPLC with C18 columns and radiometric detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
